4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H12ClN3S and a molecular weight of 337.83 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring linked to a pyridine . The molecular formula is C18H12ClN3S .Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 215.49°C, a predicted boiling point of 439.7°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.69 .Scientific Research Applications
- Researchers have explored the anticancer potential of this compound. In particular, novel thiazolopyrimidine derivatives (including our compound) were studied against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. One derivative displayed excellent anticancer activity by inducing apoptosis through CDK enzyme inhibition .
Anticancer Activity
Mechanism of Action
properties
IUPAC Name |
4-chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-14(12-6-3-2-4-7-12)15-16(19)21-17(22-18(15)23-11)13-8-5-9-20-10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWLMKMNGKKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
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